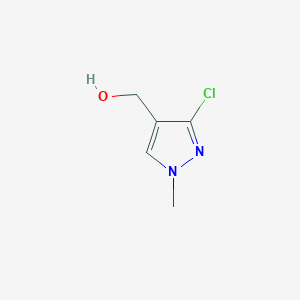

(3-chloro-1-methyl-1H-pyrazol-4-yl)methanol

Descripción general

Descripción

(3-chloro-1-methyl-1H-pyrazol-4-yl)methanol is a useful research compound. Its molecular formula is C5H7ClN2O and its molecular weight is 146.57 g/mol. The purity is usually 95%.

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mecanismo De Acción

Target of Action

Pyrazole derivatives have been found to bind with high affinity to multiple receptors , which could suggest a similar behavior for this compound.

Mode of Action

It’s known that pyrazole derivatives interact with their targets, leading to changes in cellular processes

Biochemical Pathways

Pyrazole derivatives have been associated with various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . This suggests that (3-chloro-1-methyl-1H-pyrazol-4-yl)methanol could potentially affect multiple biochemical pathways.

Result of Action

Given the diverse biological activities associated with pyrazole derivatives , this compound could potentially exhibit a range of effects at the molecular and cellular levels.

Análisis Bioquímico

Biochemical Properties

(3-chloro-1-methyl-1H-pyrazol-4-yl)methanol plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, pyrazole derivatives are known to exhibit antibacterial, anti-inflammatory, and anticancer properties . The interactions between this compound and these biomolecules often involve hydrogen bonding and hydrophobic interactions, which can influence the compound’s biological activity.

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. This compound can influence cell signaling pathways, gene expression, and cellular metabolism. For example, pyrazole derivatives have been shown to affect the activity of enzymes involved in metabolic pathways, leading to changes in cellular metabolism . Additionally, this compound may impact cell proliferation and apoptosis, contributing to its potential therapeutic applications.

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It can bind to specific biomolecules, leading to enzyme inhibition or activation. For instance, pyrazole derivatives have been reported to inhibit enzymes such as succinate dehydrogenase, which plays a crucial role in the tricarboxylic acid cycle . This inhibition can result in altered metabolic flux and changes in gene expression, ultimately affecting cellular function.

Temporal Effects in Laboratory Settings

The stability and degradation of this compound in laboratory settings are essential factors to consider. Over time, the compound may undergo degradation, leading to changes in its biological activity. Studies have shown that pyrazole derivatives can form stable complexes with other molecules, which can influence their long-term effects on cellular function . Additionally, the temporal effects of this compound on cellular processes can vary depending on the experimental conditions.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects, while higher doses could lead to toxic or adverse effects. For example, pyrazole derivatives have been shown to be safe and well-tolerated in mice at doses of 300 mg/kg and 100 mg/kg when administered orally and parenterally, respectively . Higher doses may result in toxicity, highlighting the importance of dosage optimization in therapeutic applications.

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that play crucial roles in these pathways. For instance, pyrazole derivatives can inhibit enzymes such as succinate dehydrogenase, affecting the tricarboxylic acid cycle and metabolic flux . These interactions can lead to changes in metabolite levels and overall cellular metabolism.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are critical for its biological activity. The compound may interact with transporters and binding proteins that facilitate its movement across cellular membranes. Additionally, the localization and accumulation of this compound within specific tissues can influence its therapeutic effects .

Subcellular Localization

The subcellular localization of this compound is essential for its activity and function. The compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. For example, pyrazole derivatives have been shown to localize in the mitochondria, where they can exert their effects on cellular metabolism . Understanding the subcellular localization of this compound can provide insights into its mechanism of action and potential therapeutic applications.

Actividad Biológica

(3-chloro-1-methyl-1H-pyrazol-4-yl)methanol is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This pyrazole derivative has been investigated for its potential therapeutic applications, particularly in the fields of oncology, anti-inflammatory treatments, and metabolic disorders. The following sections provide a comprehensive overview of its biological activity, including mechanisms of action, pharmacokinetics, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C₄H₆ClN₃O. Its structure features a pyrazole ring with a chlorine substituent at the 3-position and a hydroxymethyl group at the 4-position, which may influence its interaction with biological targets.

The biological activity of this compound is primarily attributed to its interactions with various molecular targets:

- Estrogen Receptors : Research indicates that pyrazole derivatives can modulate estrogen receptor activity, potentially influencing hormonal signaling pathways .

- Alcohol Dehydrogenase : The compound may also affect alcohol dehydrogenase activity, which is crucial for alcohol metabolism.

These interactions suggest that this compound could play a role in regulating processes related to hormonal balance and metabolic pathways.

Anticancer Properties

Studies have shown that pyrazole derivatives exhibit anticancer activities through various mechanisms:

- Inhibition of Tumor Growth : Certain compounds within this class have demonstrated significant inhibitory effects on tumor growth in vitro. For instance, derivatives have shown IC₅₀ values as low as 0.08 µM against breast cancer cell lines (MCF-7) .

| Compound | Target | IC₅₀ (µM) | Activity |

|---|---|---|---|

| Pyrazole Derivative A | EGFR | 0.07 | Antiproliferative |

| This compound | Unknown | TBD | TBD |

Anti-inflammatory Effects

The compound has been investigated for its anti-inflammatory properties:

- Cytokine Inhibition : It has been reported to inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6, comparable to standard anti-inflammatory drugs like dexamethasone .

Antimicrobial Activity

Research indicates that pyrazole derivatives possess antimicrobial properties:

- Bacterial Inhibition : Compounds have been tested against various bacterial strains, showing promising results in inhibiting growth at concentrations as low as 40 µg/mL .

Pharmacokinetics

Understanding the pharmacokinetic profile of this compound is essential for evaluating its therapeutic potential:

- Bioavailability : The extent and rate at which the compound enters systemic circulation are critical for its effectiveness. Studies suggest that structural modifications can enhance bioavailability and metabolic stability .

Case Studies and Research Findings

Recent studies have highlighted the potential applications of this compound:

- Cancer Treatment : A study demonstrated that a related pyrazole derivative significantly reduced tumor size in animal models, indicating potential for further development in cancer therapies .

- Inflammation Models : In carrageenan-induced edema models, compounds similar to this compound exhibited significant reductions in swelling compared to controls .

- Metabolic Disorders : Investigations into the effects on alcohol metabolism have shown promise for treating conditions associated with alcohol consumption and metabolic syndrome.

Aplicaciones Científicas De Investigación

Medicinal Chemistry

Pharmacological Potential

The compound has been investigated for its potential as a pharmaceutical agent. Pyrazole derivatives are known for their diverse biological activities, including anti-inflammatory, analgesic, and antimicrobial properties. Research indicates that (3-chloro-1-methyl-1H-pyrazol-4-yl)methanol may exhibit similar pharmacological effects due to its structural characteristics.

Case Study: Enzyme Inhibition

In a study assessing the inhibitory effects of pyrazole derivatives on monoamine oxidases (MAOs), it was found that certain pyrazole compounds showed significant inhibition with selectivity towards different isoforms of MAOs . While specific data on this compound is limited, the structural analogs suggest potential for similar activity.

Agricultural Applications

Pesticide Development

Research has indicated that pyrazole derivatives can serve as effective agrochemicals. The chlorinated pyrazole compounds have been explored for their insecticidal and fungicidal properties. For example, studies on related pyrazole compounds have demonstrated efficacy against various pests and pathogens .

Case Study: Insect Resistance

A comparative study on the effectiveness of different pyrazole-based pesticides revealed that compounds with chlorine substitutions exhibited enhanced insecticidal activity. This suggests that this compound could be developed as a novel agrochemical agent targeting specific agricultural pests .

Material Science

Synthesis of Functional Materials

this compound has potential applications in the synthesis of advanced materials. Its unique chemical structure allows for incorporation into polymer matrices or as a precursor for creating functionalized surfaces.

Case Study: Polymer Composites

Research has shown that incorporating pyrazole derivatives into polymer composites can enhance mechanical properties and thermal stability. The compound's ability to act as a crosslinking agent could lead to innovative applications in coatings and adhesives .

Data Summary

Propiedades

IUPAC Name |

(3-chloro-1-methylpyrazol-4-yl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7ClN2O/c1-8-2-4(3-9)5(6)7-8/h2,9H,3H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UEMGMBFXRFEYDP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C(=N1)Cl)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

146.57 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1780810-93-6 | |

| Record name | (3-chloro-1-methyl-1H-pyrazol-4-yl)methanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.